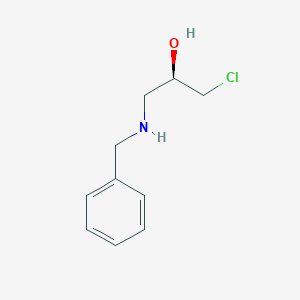

(R)-1-(benzylamino)-3-chloropropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-1-(benzylamino)-3-chloropropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzylamino group and a chloropropanol moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Applications De Recherche Scientifique

®-1-(benzylamino)-3-chloropropan-2-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.

Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Analyse Biochimique

Biochemical Properties

It is known that benzylamino compounds can participate in various biochemical reactions

Cellular Effects

Research on similar benzylamino compounds suggests that they may have effects on cell growth

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the effects of many drugs can vary with dosage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(benzylamino)-3-chloropropan-2-ol typically involves the reaction of benzylamine with an appropriate chloropropanol derivative under controlled conditions. One common method includes the nucleophilic substitution reaction where benzylamine reacts with 3-chloropropan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-1-(benzylamino)-3-chloropropan-2-ol may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(benzylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent in solvents like dichloromethane or acetone.

Reduction: LiAlH4 or NaBH4 in solvents like ether or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of bases such as NaOH or K2CO3 in solvents like methanol or ethanol.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of substituted benzylamino derivatives.

Mécanisme D'action

The mechanism of action of ®-1-(benzylamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the chloropropanol moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-(benzylamino)propan-1-ol

- ®-1-(benzylamino)-3-methoxypropan-2-ol

- ®-1-(benzylamino)-3-hydroxypropan-2-ol

Uniqueness

®-1-(benzylamino)-3-chloropropan-2-ol is unique due to the presence of both a benzylamino group and a chloropropanol moiety, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications, distinguishing it from other similar compounds.

Activité Biologique

(R)-1-(Benzylamino)-3-chloropropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving the reaction of benzylamine with chloropropanol derivatives. The structural formula can be represented as follows:

The compound features a chiral center, contributing to its specific biological activity profile. The presence of the benzyl group enhances lipophilicity, which is crucial for membrane permeability and biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings from various research articles:

The antimicrobial action of this compound has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have shown that the compound interacts with bacterial cell walls, leading to increased permeability and eventual cell lysis.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several chloropropanol derivatives, including this compound. The results indicated that while it exhibited moderate antifungal activity against Candida albicans, other derivatives showed superior efficacy. This highlights the need for further optimization of the structure to enhance antifungal potency while maintaining low toxicity levels .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of chloropropanol derivatives revealed that modifications on the benzyl group significantly impacted biological activity. For instance, substituents on the aromatic ring were found to enhance antibacterial properties against Staphylococcus aureus and Salmonella typhi. This suggests that fine-tuning the chemical structure could lead to more potent antimicrobial agents .

Propriétés

IUPAC Name |

(2R)-1-(benzylamino)-3-chloropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPBVLLNKJHQAO-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.